

# Rindopepimut (CDX-110) Clinical Trial Data Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | EGFRvIII peptide |           |
| Cat. No.:            | B15582649        | Get Quote |

This guide provides a comprehensive analysis of the clinical trial data for Rindopepimut (CDX-110), a peptide vaccine targeting the epidermal growth factor receptor variant III (EGFRvIII) mutation in glioblastoma (GBM). It offers an objective comparison with alternative GBM treatments, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding of this therapeutic approach.

## **Comparative Analysis of Clinical Trial Data**

The clinical development of Rindopepimut for glioblastoma has been evaluated in several key clinical trials, including the ACT III, ACT IV, and ReACT studies. The following tables summarize the quantitative data from these trials and compare the efficacy of Rindopepimut with standard-of-care and other therapies for glioblastoma.

### Rindopepimut in Newly Diagnosed Glioblastoma

Table 1: Efficacy of Rindopepimut in Newly Diagnosed EGFRvIII-Positive Glioblastoma



| Clinical<br>Trial                                          | Treatmen<br>t Arm                      | Number<br>of<br>Patients | Median<br>Overall<br>Survival<br>(OS) from<br>Diagnosi<br>s | 2-Year<br>Survival<br>Rate | Median Progressi on-Free Survival (PFS) from Diagnosi s | Referenc<br>e |
|------------------------------------------------------------|----------------------------------------|--------------------------|-------------------------------------------------------------|----------------------------|---------------------------------------------------------|---------------|
| ACT III<br>(Phase II,<br>single-arm)                       | Rindopepi<br>mut +<br>Temozolom<br>ide | 65                       | 24.6<br>months                                              | 52%                        | 12.3<br>months                                          | [1][2][3]     |
| ACT IV<br>(Phase III,<br>randomize<br>d, double-<br>blind) | Rindopepi<br>mut +<br>Temozolom<br>ide | 371 (MRD population)     | 20.1<br>months                                              | Not<br>Reported            | Not<br>Reported                                         | [4][5]        |
| ACT IV (Phase III, randomize d, double- blind)             | Control<br>(KLH) +<br>Temozolom<br>ide | 374 (MRD population)     | 20.0<br>months                                              | Not<br>Reported            | Not<br>Reported                                         | [4][5]        |

MRD: Minimal Residual Disease

## **Rindopepimut in Recurrent Glioblastoma**

Table 2: Efficacy of Rindopepimut in Recurrent EGFRvIII-Positive Glioblastoma (ReACT Study)



| Efficacy<br>Endpoint                               | Rindopepimut<br>+<br>Bevacizumab<br>(n=36) | Control (KLH)<br>+<br>Bevacizumab<br>(n=37) | p-value      | Reference |
|----------------------------------------------------|--------------------------------------------|---------------------------------------------|--------------|-----------|
| Median Overall<br>Survival (OS)                    | 11.6 months                                | 9.3 months                                  | 0.01         | [6][7]    |
| 24-Month<br>Survival Rate                          | 20%                                        | 3%                                          | 0.0179       | [6]       |
| Progression-Free<br>Survival at 6<br>months (PFS6) | 28%                                        | 16%                                         | 0.12         | [6][8]    |
| Objective<br>Response Rate<br>(ORR)                | 30%                                        | 18%                                         | 0.38         | [6][8]    |
| Median Duration of Response                        | 7.8 months                                 | 5.6 months                                  | Not Reported | [6][8]    |
| Patients stopping corticosteroids for >6 months    | 33%                                        | 0%                                          | Not Reported | [8]       |

## **Comparator Therapies for Glioblastoma**

Table 3: Efficacy of Alternative Therapies in Glioblastoma



| Therapy                    | Patient Population                      | Key Efficacy<br>Results                                                | Reference |
|----------------------------|-----------------------------------------|------------------------------------------------------------------------|-----------|
| Temozolomide               | Newly Diagnosed<br>GBM (with radiation) | Median OS: 14.6<br>months (vs. 12.1<br>months with radiation<br>alone) | [9]       |
| Temozolomide               | Recurrent GBM                           | 6-month PFS: 21%                                                       | [9]       |
| Bevacizumab                | Recurrent GBM                           | 6-month PFS: 42.6% -<br>50.3%; Median OS:<br>9.2 months                | [10][11]  |
| Lomustine                  | Recurrent GBM                           | 9-month OS: 43%                                                        | [12][13]  |
| Bevacizumab +<br>Lomustine | Recurrent GBM                           | 9-month OS: 59%;<br>Median OS: 11-12<br>months                         | [12][13]  |

# **Experimental Protocols Rindopepimut Mechanism of Action**

Rindopepimut is a cancer vaccine composed of a 14-amino acid peptide sequence unique to the EGFRvIII mutation, conjugated to keyhole limpet hemocyanin (KLH) to enhance immunogenicity.[14][15][16] It is administered intradermally with granulocyte-macrophage colony-stimulating factor (GM-CSF) as an adjuvant.[17] The vaccine is designed to stimulate the patient's immune system to produce a specific cytotoxic T-lymphocyte and antibody response against tumor cells expressing the EGFRvIII protein.[14][16]

## **ACT IV Study Design (Newly Diagnosed GBM)**

The ACT IV study was a Phase III, randomized, double-blind, international trial.[5][18][19]

- Patient Population: Adults with newly diagnosed, surgically resected, EGFRvIII-positive glioblastoma.[5]
- Treatment Protocol: Following radiation and temozolomide, patients were randomized to receive either Rindopepimut with temozolomide or a control (KLH) with temozolomide.[5][20]



• Primary Endpoint: Overall survival.[2]

### **ReACT Study Design (Recurrent GBM)**

The ReACT study was a Phase II, randomized, double-blind trial.[6][7][8]

- Patient Population: Patients with recurrent, EGFRvIII-positive glioblastoma who were bevacizumab-naïve.[8]
- Treatment Protocol: Patients were randomized to receive either Rindopepimut in combination with bevacizumab or a control (KLH) with bevacizumab.[8]
- Primary Endpoint: Progression-free survival at 6 months (PFS6).[8]

# Visualizations EGFRvIII Signaling Pathway



Click to download full resolution via product page

Caption: EGFRvIII constitutively activates downstream signaling pathways promoting tumor growth.



## **Rindopepimut Clinical Trial Workflow (ReACT Study)**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Celldex presents survival data from glioblastoma drug trial Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Rindopepimut with temozolomide for patients with newly diagnosed, EGFRvIII-expressing glioblastoma (ACT IV): a randomised, double-blind, international phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]



- 7. ReACT Phase II trial: a critical evaluation of the use of rindopepimut plus bevacizumab to treat EGFRvIII-positive recurrent glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rindopepimut with Bevacizumab for Patients with Relapsed EGFRvIII-Expressing Glioblastoma (ReACT): Results of a Double-Blind Randomized Phase II Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osvepharma.com [osvepharma.com]
- 10. Use of bevacizumab in recurrent glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. onclive.com [onclive.com]
- 14. Prospect of rindopepimut in the treatment of glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. The evolution of the EGFRvIII (rindopepimut) immunotherapy for glioblastoma multiforme patients PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. cancerresearchuk.org [cancerresearchuk.org]
- To cite this document: BenchChem. [Rindopepimut (CDX-110) Clinical Trial Data Analysis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582649#rindopepimut-cdx-110-clinical-trial-data-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com